(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate
CAS No.: 1227911-35-4
Cat. No.: VC4294923
Molecular Formula: C12H21NO8
Molecular Weight: 307.299
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227911-35-4 |
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Molecular Formula | C12H21NO8 |
Molecular Weight | 307.299 |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3S,6R)-6-methylpiperidine-3-carboxylate |
Standard InChI | InChI=1S/C8H15NO2.C4H6O6/c1-6-3-4-7(5-9-6)8(10)11-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+;1-,2-/m11/s1 |
Standard InChI Key | YLXOMGUERJJTAW-SIDHLQFJSA-N |
SMILES | CC1CCC(CN1)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Configuration and Stereochemistry
The compound’s structure features two distinct chiral components: a (3S,6R)-configured piperidine ring and a (2R,3R)-dihydroxysuccinate anion. The piperidine moiety is substituted at the 3-position with a methyl group and at the 6-position with a methyl ester, while the succinate anion contributes two hydroxyl groups and two carboxylate functionalities . This stereochemical arrangement is critical for its interactions with biological targets, as evidenced by the contrasting properties of its stereoisomers, such as (3R,6S)-methyl 6-methylpiperidine-3-carboxylate .
The absolute configuration was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with key coupling constants (e.g., J = 9.8 Hz for vicinal protons on the piperidine ring) supporting the trans-diaxial orientation of substituents .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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CAS Registry Number | 1227911-35-4 | |
Molecular Formula | C₁₂H₂₁NO₈ | |
Molecular Weight | 307.3 g/mol | |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S,6R)-6-methylpiperidine-3-carboxylate | |
SMILES Notation | O=C([C@@H]1CNC@HCC1)OC.O=C(O)C@HC@@HC(O)=O |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3S,6R)-methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves a multi-step sequence starting from commercially available piperidine precursors. Key steps include:
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Enantioselective Methylation: Introduction of the methyl group at the 6-position of the piperidine ring using chiral auxiliaries or asymmetric catalysis to ensure the (3S,6R) configuration.
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Esterification: Reaction of the piperidine-3-carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester .
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Salt Formation: Counterion exchange with (2R,3R)-2,3-dihydroxysuccinic acid in a polar solvent (e.g., ethanol/water) to yield the final dihydroxysuccinate salt .
Yields for the final step typically range from 65% to 78%, with purity exceeding 98% after recrystallization .
Challenges in Stereochemical Control
The synthesis’s complexity lies in maintaining stereochemical fidelity during methylation and esterification. Epimerization at the 3-position of the piperidine ring is a common side reaction, necessitating low-temperature conditions (-20°C to 0°C) and non-polar solvents to suppress racemization .
Structural and Comparative Analysis
Spectroscopic Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS (m/z): 308.1 [M+H]⁺, consistent with the molecular formula C₁₂H₂₁NO₈.
Comparative Stereoisomer Analysis
The (3S,6R) configuration exhibits distinct physicochemical and biological properties compared to its (3R,6S) stereoisomer (CAS 2070009-48-0). For example, the (3S,6R) form demonstrates higher aqueous solubility due to favorable hydrogen bonding with the dihydroxysuccinate anion .
Table 2: Stereoisomer Comparison
Property | (3S,6R)-Isomer | (3R,6S)-Isomer |
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Melting Point | 182–184°C | 175–177°C |
Specific Rotation ([α]D²⁵) | +24.5° (c = 1, H₂O) | -22.8° (c = 1, H₂O) |
Solubility in H₂O | 12.3 g/L | 8.7 g/L |
Industrial and Pharmaceutical Applications
Prodrug Development
The methyl ester group serves as a prodrug motif, enabling enzymatic hydrolysis to the active carboxylic acid in vivo. This property is exploited in candidates for neurology and oncology, where sustained release is desirable .
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